N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide
Description
N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a piperidine ring, and a methanesulfonamide group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-23(21,22)18-13-6-5-9-19(10-13)11-15-16-12-17-20(15)14-7-3-2-4-8-14/h2-4,7-8,12-13,18H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDRETSCQPFRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCN(C1)CC2=NC=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes or ketones.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the piperidine-triazole intermediate using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions in enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The methanesulfonamide group can increase the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide
- N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methanesulfonamide
- N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-2-yl]methanesulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methanesulfonamide group on the piperidine ring can significantly affect the compound’s pharmacokinetic properties and its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
